molecular formula C25H16BrF2NO5 B11569878 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569878
M. Wt: 528.3 g/mol
InChI Key: XEKPSXCUUHHIKR-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of bromine, fluorine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable pyrrole derivative and a chromene precursor under acidic or basic conditions.

    Introduction of the bromine and fluorine substituents: This can be done through electrophilic aromatic substitution reactions using bromine and fluorine sources, such as bromine (Br2) and fluorine gas (F2) or other fluorinating agents.

    Hydroxylation and methoxylation: These functional groups can be introduced through nucleophilic substitution reactions or via protection-deprotection strategies using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and functional groups that may interact with biological targets.

    Materials Science: The compound’s unique electronic properties, due to the presence of bromine and fluorine atoms, can be investigated for applications in organic electronics and optoelectronic devices.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-hydroxyphenyl)-7-fluoro-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-Bromo-4-methoxyphenyl)-7-fluoro-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the specific combination of bromine, fluorine, hydroxyl, and methoxy groups, which confer distinct electronic and steric properties. These features can lead to unique interactions with biological targets and materials, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H16BrF2NO5

Molecular Weight

528.3 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-[(4-fluorophenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H16BrF2NO5/c1-33-19-9-13(8-17(26)23(19)31)21-20-22(30)16-10-15(28)6-7-18(16)34-24(20)25(32)29(21)11-12-2-4-14(27)5-3-12/h2-10,21,31H,11H2,1H3

InChI Key

XEKPSXCUUHHIKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=C(C3=O)C=C(C=C5)F)Br)O

Origin of Product

United States

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